

A Technical Guide to the Spectroscopic Characterization of 3-Phenylisoxazole

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Compound of Interest

Compound Name: 3-Phenylisoxazole

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the spectroscopic data and experimental protocols essential for the characterization of **3-Phenylisoxazole**. The information is presented to facilitate easy comparison and replication of experimental findings, crucial for research and development in medicinal chemistry and materials science.

Introduction

3-Phenylisoxazole is a heterocyclic aromatic organic compound with the chemical formula C_9H_7NO .^{[1][2]} It features a five-membered isoxazole ring substituted with a phenyl group at the 3-position.^[3] This structural motif is a key scaffold in numerous biologically active molecules, exhibiting a wide range of pharmacological properties. Accurate and thorough characterization of **3-Phenylisoxazole** is fundamental for its application in drug discovery and development. This guide focuses on the primary spectroscopic techniques used for its structural elucidation: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data for 3-Phenylisoxazole

The following tables summarize the key spectroscopic data for **3-Phenylisoxazole**, compiled from various sources. These values are crucial for confirming the identity and purity of the compound.

Table 1: ¹H NMR Spectroscopic Data for 3,5-Diphenylisoxazole (a closely related analog)

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment	Reference
6.562	s	1H	=CH (isoxazole ring)	[4]
7.342-7.826	m	10H	Ar-H	[4]
6.84	s	1H	isoxazole-H	[5]
7.43-7.53	m	6H	Ar-H	[5]
7.81-7.91	m	4H	Ar-H	[5]

Table 2: ¹³C NMR Spectroscopic Data for 3,5-Diphenylisoxazole

Chemical Shift (δ) ppm	Assignment	Reference
97.4	C4 (isoxazole ring)	[5]
125.7	Ar-C	[5]
126.7	Ar-C	[5]
127.4	Ar-C	[5]
128.8	Ar-C	[5]
128.9	Ar-C	[5]
129.0	Ar-C	[5]
129.9	Ar-C	[5]
130.1	Ar-C	[5]
162.9	C3 (isoxazole ring)	[5]
170.3	C5 (isoxazole ring)	[5]

Table 3: IR Spectroscopic Data for 3,5-Diphenylisoxazole

Wavenumber (cm ⁻¹)	Assignment	Reference
3047.95	Aromatic C-H stretching	[4]
1570.67	C=N stretching	[4]
1488.94	C=C stretching	[4]
1404.08	N-O stretching	[4]
912.27	C-C stretching	[4]
687.39	Monosubstituted C-H def.	[4]

Table 4: Mass Spectrometry Data for 3,5-Diphenylisoxazole

m/z	Relative Intensity (%)	Assignment	Reference
222.24	18	[M+H] ⁺	[4]
221.25	100	[M] ⁺	[4]
144.24	26	Fragment	[4]
77.11	39	Fragment (Phenyl)	[4]
69.02	12	Fragment	[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following sections outline a general procedure for the synthesis and spectroscopic characterization of isoxazole derivatives.

3.1. General Synthesis of 3,5-Disubstituted Isoxazoles

A common method for the synthesis of 3,5-disubstituted isoxazoles involves the reaction of chalcone dibromides with hydroxylamine hydrochloride.

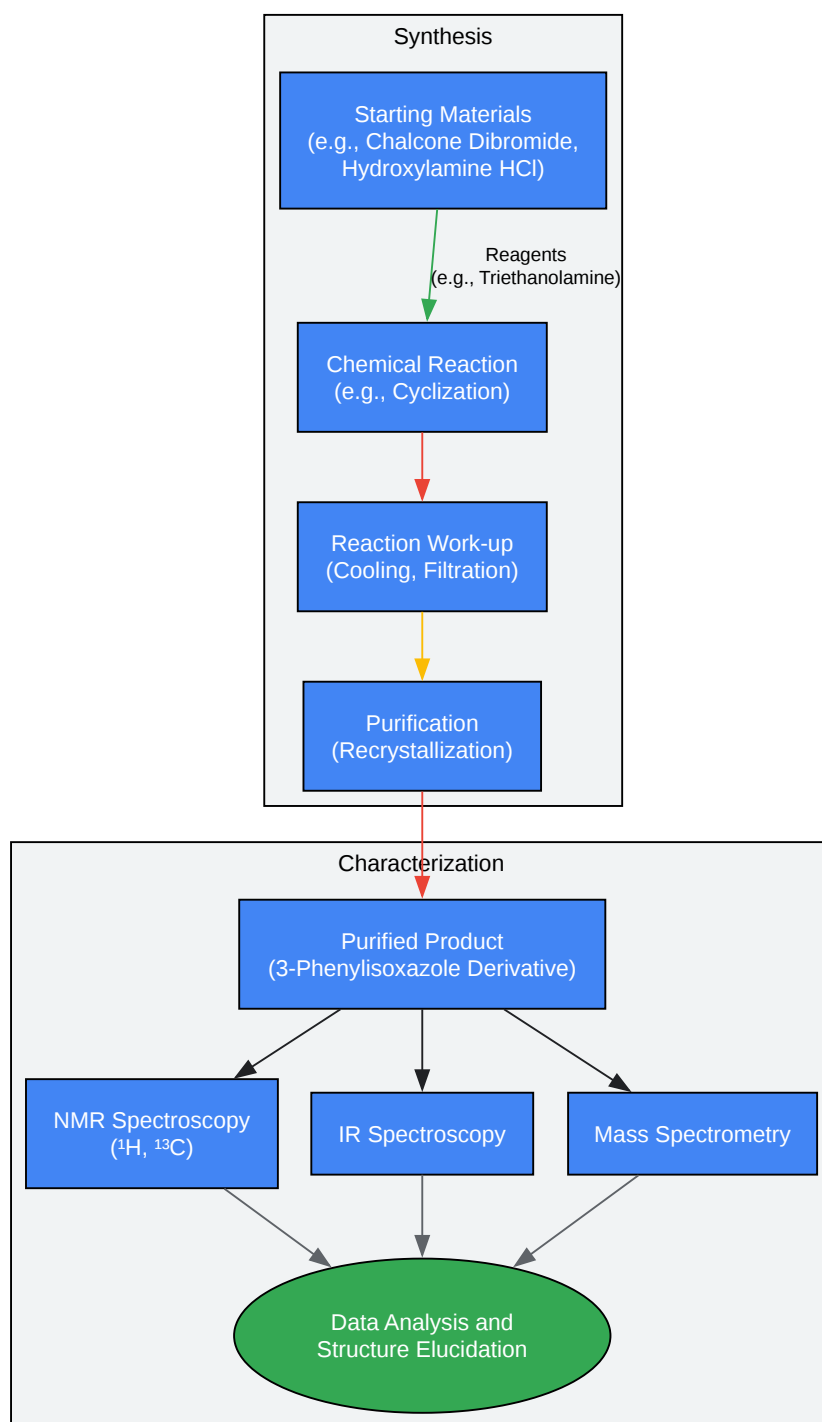
- Procedure: Chalcone dibromide (0.005 mole) and hydroxylamine hydrochloride (0.01 mole) are heated with 15 ml of triethanolamine until bumping starts (typically 10-15 minutes). The reaction mixture is then cooled, and the resulting solid is filtered, dried, and recrystallized from absolute ethanol to yield the desired isoxazole derivative.[4]

3.2. Spectroscopic Analysis

- FTIR Spectroscopy: IR spectra can be recorded on a Perkin Elmer Spectrum RXI FTIR system using potassium bromide (KBr) pellets. Noteworthy absorption levels (cm^{-1}) are then listed.[4]
- ^1H NMR and ^{13}C NMR Spectroscopy: NMR spectra can be recorded on a Bruker Avance II 400 NMR spectrometer using Tetramethylsilane (TMS) as an internal standard, with chemical shifts (δ) reported in parts per million (ppm).[4][6] The solvent is typically deuterated chloroform (CDCl_3) or dimethyl sulfoxide (DMSO-d_6).[5][6]
- Mass Spectrometry: Mass spectra can be obtained using a LC-MS (SHIMADZU-2010AT, Software class VP) or a high-resolution mass spectrometer (HRMS) like the TSQ 8000 or AB SCIEX X500R QTOF.[4][6]

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of **3-Phenylisoxazole** and its derivatives.



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General workflow for synthesis and characterization.

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References

- 1. 3-Phenylisoxazole | C₉H₇NO | CID 136798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 1006-65-1: 3-Phenylisoxazole | CymitQuimica [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. rjpbcs.com [rjpbcs.com]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
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